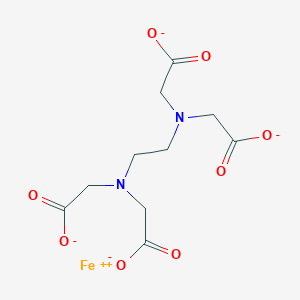

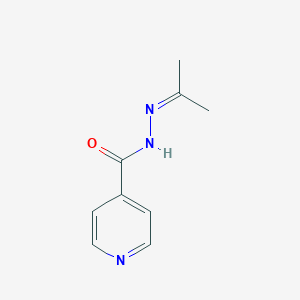

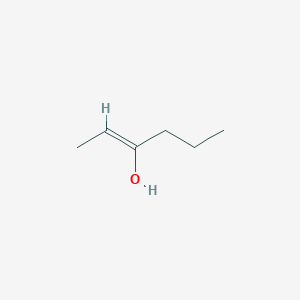

![molecular formula C28H16 B092097 Dibenzo[a,o]perylene CAS No. 190-36-3](/img/structure/B92097.png)

Dibenzo[a,o]perylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibenzo[a,o]perylene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment, particularly in coal tar, cigarette smoke, and exhaust fumes. It is a potent carcinogen and mutagen, and has been shown to cause DNA damage and disrupt normal cellular processes. Despite its harmful effects, DBP has been the subject of intense scientific research due to its unique chemical properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of Dibenzo[a,o]perylene is not fully understood, but it is believed to involve the formation of reactive intermediates that can bind to DNA and other cellular components, leading to DNA damage and cellular dysfunction. Dibenzo[a,o]perylene has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types, and to activate various signaling pathways involved in cell growth and differentiation.

Biochemische Und Physiologische Effekte

Dibenzo[a,o]perylene has been shown to have a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. It has been shown to induce tumors in various animal models, and to cause respiratory and cardiovascular diseases in humans exposed to high levels of Dibenzo[a,o]perylene. However, the exact mechanisms underlying these effects are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

Dibenzo[a,o]perylene has several advantages for lab experiments, including its high purity and stability, its well-characterized chemical properties, and its availability in large quantities. However, Dibenzo[a,o]perylene also has several limitations, including its high toxicity and potential for environmental contamination, its limited solubility in aqueous solutions, and its tendency to form aggregates and precipitates in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research on Dibenzo[a,o]perylene, including:

1. Developing new synthesis methods for Dibenzo[a,o]perylene that are more efficient and environmentally friendly.

2. Investigating the potential applications of Dibenzo[a,o]perylene in other fields, such as energy storage and catalysis.

3. Elucidating the mechanisms of Dibenzo[a,o]perylene-induced DNA damage and cellular dysfunction, and identifying new targets for intervention.

4. Developing new diagnostic and therapeutic approaches for cancer based on Dibenzo[a,o]perylene.

5. Studying the environmental fate and transport of Dibenzo[a,o]perylene, and developing strategies for its remediation and prevention of exposure.

Conclusion:

In conclusion, Dibenzo[a,o]perylene is a potent carcinogen and mutagen that has been extensively studied for its unique chemical properties and potential applications in various fields. Despite its harmful effects, Dibenzo[a,o]perylene has provided valuable insights into the mechanisms of DNA damage and cellular dysfunction, and has opened up new avenues for research and innovation. Further research on Dibenzo[a,o]perylene is needed to fully understand its effects and potential applications, and to develop strategies for its safe and sustainable use.

Synthesemethoden

Dibenzo[a,o]perylene can be synthesized through several methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki coupling reaction. The most commonly used method is the Friedel-Crafts reaction, which involves the reaction of naphthalene with benzene in the presence of a catalyst such as aluminum chloride. This method produces a mixture of Dibenzo[a,o]perylene and other PAHs, which can be separated and purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

Dibenzo[a,o]perylene has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedicine. In the field of organic electronics, Dibenzo[a,o]perylene has been used as a dopant in organic semiconductors to improve their electrical conductivity and stability. In photovoltaics, Dibenzo[a,o]perylene has been used as a sensitizer in dye-sensitized solar cells to enhance their light absorption and conversion efficiency. In biomedicine, Dibenzo[a,o]perylene has been investigated for its anticancer properties and potential use as a diagnostic tool for cancer detection.

Eigenschaften

CAS-Nummer |

190-36-3 |

|---|---|

Produktname |

Dibenzo[a,o]perylene |

Molekularformel |

C28H16 |

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

heptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,9,11,13,15,17,19,21,23,25-tetradecaene |

InChI |

InChI=1S/C28H16/c1-3-11-21-17(7-1)15-19-9-5-13-23-24-14-6-10-20-16-18-8-2-4-12-22(18)28(26(20)24)27(21)25(19)23/h1-16H |

InChI-Schlüssel |

PYTPIODZIPXLKF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=CC6=CC7=CC=CC=C75 |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=C6C4=CC=CC6=CC7=CC=CC=C75 |

Andere CAS-Nummern |

190-36-3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

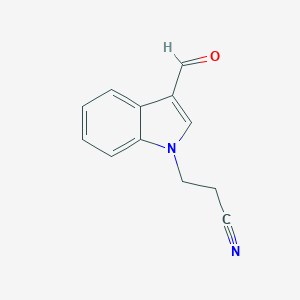

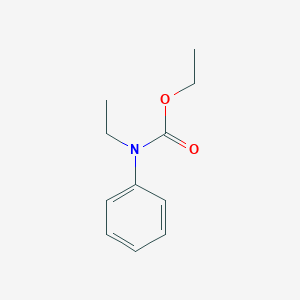

![Cyclopentaneacetic acid, 2-[(4,6-dimethoxy-1-naphthyl)methyl]-1-methyl-5-oxo-, methyl ester](/img/structure/B92030.png)

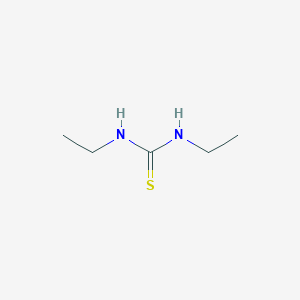

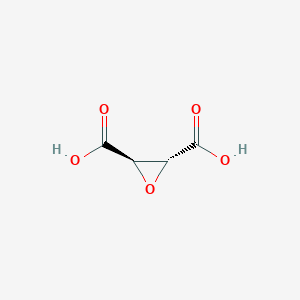

![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)

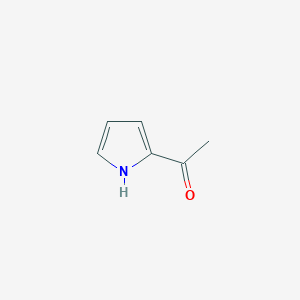

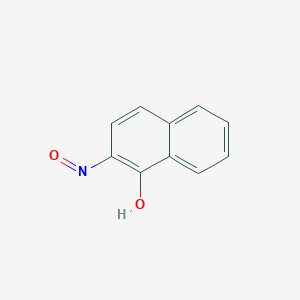

![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)